2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H3F5O It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenylacetylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and trifluoromethoxybenzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation and alkylation.
Final Step: The final step involves the coupling of the intermediate with an acetylene derivative under specific reaction conditions, such as the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetylene: Similar structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)phenylacetylene: Similar structure but lacks the difluoro groups.
4-(Trifluoromethoxy)phenylacetylene: Similar structure but with different substitution pattern.
Uniqueness
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O/c1-2-5-3-4-6(10)8(7(5)11)15-9(12,13)14/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIZTTAVVQJUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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